molecular formula C15H19NO4 B13170897 2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid

2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid

Cat. No.: B13170897
M. Wt: 277.31 g/mol
InChI Key: BTWOPOUKYHMIAT-UHFFFAOYSA-N
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Description

2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid is a complex organic compound with a molecular formula of C15H19NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino cyclopentyl acetic acid structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclopentyl ring and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The cyclopentyl ring provides structural stability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid: A glycine derivative with similar protective groups.

    2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]acetic acid: Another compound with a benzyloxycarbonyl group and acetic acid moiety.

Uniqueness

2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid is unique due to its cyclopentyl ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)cyclopentyl]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-12-6-7-13(8-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)

InChI Key

BTWOPOUKYHMIAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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